1-(Aminomethyl)-3-methylcyclohexan-1-ol
Overview
Description
1-(Aminomethyl)-3-methylcyclohexan-1-ol is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is thought to be absorbed from the intestine of humans and animals by a low-capacity solute transporter localized in the upper small intestine .
Mode of Action
The mechanism by which 1-(Aminomethyl)-3-methylcyclohexan-1-ol exerts its analgesic action is unknown, but in animal models of analgesia, it prevents allodynia (pain-related behavior in response to a normally innocuous stimulus) and hyperalgesia (exaggerated response to painful stimuli) . It also exhibits antiseizure activity in mice and rats in both the maximal electroshock and pentylenetetrazole seizure models and other preclinical models .
Biochemical Pathways
It is known that it acts by decreasing activity of a subset of calcium channels .
Pharmacokinetics
This compound is not significantly metabolized in humans. It is eliminated from the systemic circulation by renal excretion. The elimination half-life is approximately 5 to 7 hours . In elderly patients and those with impaired renal function, plasma clearance is reduced .
Result of Action
The molecular and cellular effects of this compound’s action include preventing pain-related responses after peripheral inflammation and decreasing pain-related responses in several models of neuropathic pain in rats or mice .
Action Environment
It is known that lifestyle and environmental factors can have a significant impact on the development and progression of diseases such as diabetes , which could potentially influence the effectiveness of this compound.
Properties
IUPAC Name |
1-(aminomethyl)-3-methylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7-3-2-4-8(10,5-7)6-9/h7,10H,2-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXBYIHIMJUDJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901289969 | |
Record name | 1-(Aminomethyl)-3-methylcyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901289969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37022-19-8 | |
Record name | 1-(Aminomethyl)-3-methylcyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37022-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Aminomethyl)-3-methylcyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901289969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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